methyl (5-{N-[2-(diethylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate
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Overview
Description
Methyl N-[5-(2-{[2-(diethylamino)ethyl]amino}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(2-{[2-(diethylamino)ethyl]amino}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f]azepine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the diethylaminoethyl group: This step involves the reaction of the dibenzo[b,f]azepine core with diethylaminoethyl chloride under basic conditions.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride.
Carbamoylation: Finally, the compound is treated with methyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[5-(2-{[2-(diethylamino)ethyl]amino}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl N-[5-(2-{[2-(diethylamino)ethyl]amino}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors.
Chemical Biology: It is used as a tool compound to study the mechanisms of action of related compounds.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl N-[5-(2-{[2-(diethylamino)ethyl]amino}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: A tricyclic antidepressant with a similar dibenzo[b,f]azepine core.
Imipramine: Another tricyclic antidepressant with structural similarities.
Carbamazepine: An anticonvulsant with a related chemical structure.
Uniqueness
Methyl N-[5-(2-{[2-(diethylamino)ethyl]amino}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H32N4O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl N-[11-[2-[2-(diethylamino)ethylamino]acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C24H32N4O3/c1-4-27(5-2)15-14-25-17-23(29)28-21-9-7-6-8-18(21)10-11-19-12-13-20(16-22(19)28)26-24(30)31-3/h6-9,12-13,16,25H,4-5,10-11,14-15,17H2,1-3H3,(H,26,30) |
InChI Key |
JOLDWQJWIIWEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC |
Origin of Product |
United States |
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